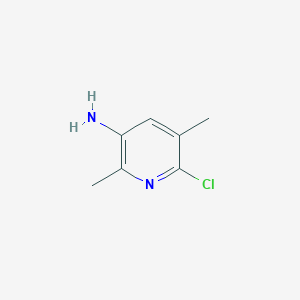

6-Chloro-2,5-dimethylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

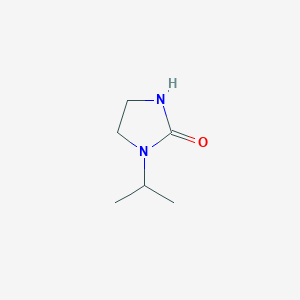

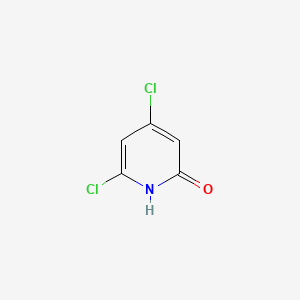

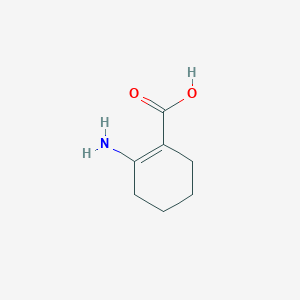

6-Chloro-2,5-dimethylpyridin-3-amine is a chemical compound that is part of a broader class of organic molecules known as pyridines. Pyridines are heterocyclic aromatic compounds with one nitrogen atom replacing a carbon atom in the benzene ring. The specific structure and substituents of 6-Chloro-2,5-dimethylpyridin-3-amine can influence its reactivity and physical properties, making it a compound of interest in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the functionalization of the pyridine ring. For instance, the oxidative amination of pyrimido[4,5-c]pyridazine derivatives can lead to the formation of amino derivatives, as seen in the synthesis of 4-amino derivatives from 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione . Although not directly related to 6-Chloro-2,5-dimethylpyridin-3-amine, these methods highlight the reactivity of chloro and amino substituents on the pyridine ring, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of pyridine derivatives, including 6-Chloro-2,5-dimethylpyridin-3-amine.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including cross-coupling reactions, as demonstrated by the Sonogashira cross-coupling of 4-amino-3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones with terminal alkynes . The presence of amino and chloro substituents on the pyridine ring can also lead to the formation of hydrogen-bonding associations, as seen in 3-chloropyridin-2-amine . These reactions are indicative of the types of chemical transformations that 6-Chloro-2,5-dimethylpyridin-3-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chloro, methyl, and amino groups can affect the compound's boiling point, solubility, and stability. The crystal packing and intermolecular interactions, such as pi-stacking and hydrogen bonding, can also influence the melting point and solid-state properties of these compounds . Understanding these properties is essential for the practical application and handling of 6-Chloro-2,5-dimethylpyridin-3-amine.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

6-Chloro-2,5-dimethylpyridin-3-amine is involved in various chemical syntheses and reactions. For instance, it is used in the amination of alkyl substituted halogenopyridines, which leads to the formation of derivatives of 3,4-didehydropyridine as intermediates (Does & Hertog, 2010). Additionally, it is a key component in the process development of pharmaceutical manufacturing at the kilogram scale, specifically in the large-scale preparation of certain benzylpurine free bases (Shi et al., 2015).

Catalysis

6-Chloro-2,5-dimethylpyridin-3-amine is also instrumental in catalytic processes. It's used in highly active catalyst systems for polymerizing 2,6-dimethylphenol with aromatic amine ligands and copper(I) chloride. Notably, certain aminopyridine/Cu (I) catalyst systems demonstrate extreme efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis, showcasing rapid reaction rates and low by-product formation (Kim et al., 2018).

Novel Compound Synthesis

This chemical is also crucial in synthesizing novel compounds. For instance, it's used in constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties. These compounds demonstrate variable inhibitory effects in antimicrobial and anticancer activities (Ibrahim et al., 2022). Additionally, it's involved in oxidative amination processes that lead to the formation of derivatives with primary alkylamines and potassium amide in liquid ammonia (Goryunenko et al., 2004).

Material Synthesis

6-Chloro-2,5-dimethylpyridin-3-amine is used in synthesizing various materials. For example, it's part of the synthesis of N-oxidines from trichloroisocyanuric acid, demonstrating high yields (Ping, 2003). It's also involved in the synthesis of pyridine-pyrimidines and their bis-derivatives, showing high efficiency and reusability of catalysts under microwave irradiation and solvent-free conditions (Rahmani et al., 2018).

Eigenschaften

IUPAC Name |

6-chloro-2,5-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-6(9)5(2)10-7(4)8/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDZIBJFODUOCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,5-dimethylpyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)